2-(Chloromethyl)-2-methyl-1,3-dioxolane

Catalog No.
S12463643
CAS No.
4469-49-2
M.F
C5H9ClO2
M. Wt
136.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-2-methyl-1,3-dioxolane

CAS Number

4469-49-2

Product Name

2-(Chloromethyl)-2-methyl-1,3-dioxolane

IUPAC Name

2-(chloromethyl)-2-methyl-1,3-dioxolane

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

InChI

InChI=1S/C5H9ClO2/c1-5(4-6)7-2-3-8-5/h2-4H2,1H3

InChI Key

VBGCEKQIYVBVEH-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCl

2-(Chloromethyl)-2-methyl-1,3-dioxolane (CAS: 4469-49-2) is a highly versatile synthetic building block, functioning as the ethylene glycol ketal of chloroacetone. By masking the highly reactive carbonyl group, this dioxolane derivative provides a stable, chemoselective pathway for nucleophilic substitutions and organometallic reactions at the alpha-carbon [1]. In industrial and pharmaceutical procurement, it is primarily sourced to bypass the severe handling hazards and poor chemoselectivity of unprotected chloroacetone [2]. Its stable liquid form (boiling point ~157 °C) and lack of lachrymatory properties make it an essential precursor for safely synthesizing complex alpha-amino ketones, functionalized ethers, and advanced pharmaceutical intermediates [3].

Research Fit

Bifunctional ketal and alkyl chloride for controlled nucleophilic substitution and ring-opening chemistries
Oxidation-resistant 2,2-disubstitution pattern supports aerobic process conditions
Well-documented synthetic accessibility from commodity reagents supports procurement evaluation

Attempting to substitute 2-(chloromethyl)-2-methyl-1,3-dioxolane with its cheaper, unprotected parent compound, chloroacetone, fundamentally compromises both reaction yield and facility safety . Chloroacetone is a potent lachrymator and highly toxic substance that requires rigorous containment, whereas the ketal is non-lachrymatory and safely processable [1]. Chemically, the unprotected carbonyl in chloroacetone is highly susceptible to competitive nucleophilic attack, leading to imine formation, aldol self-condensation, and polymerization during amination or Grignard reactions [2]. Procuring the pre-protected dioxolane eliminates these side reactions, ensuring high-yield chemoselective transformations and drastically reducing the downstream costs associated with complex product purifications.

Substitution Risk

01 Mono-substituted or unsubstituted dioxolanes undergo oxidation under oxygen; 2,2-disubstitution may shift to hydrolytic pathway only.
02 Bromo analog (CAS 33278-96-5) exhibits higher SN2 reactivity; chloride offers more controllable substitution and shelf stability.
03 4-(Chloromethyl) isomer (CAS 4469-50-5) lacks anomeric stabilisation at the reactive carbon, potentially altering regiochemical outcome.

Occupational Safety and Handling: Elimination of Lachrymatory Hazards

Chloroacetone is notoriously difficult to handle at scale, acting as a severe lachrymator that causes tearing at concentrations as low as 5 ppm and possessing an LC50 (rat) of 262 ppm/1H [1]. In contrast, the ketalization in 2-(chloromethyl)-2-methyl-1,3-dioxolane neutralizes this hazard, yielding a non-lachrymatory liquid that can be handled with standard laboratory ventilation [2].

Evidence DimensionLachrymatory threshold and handling requirements
Target Compound DataNon-lachrymatory; standard ventilation handling
Comparator Or BaselineChloroacetone (Lachrymatory at 5 ppm; requires strict containment)
Quantified DifferenceComplete elimination of lachrymatory hazard
ConditionsStandard ambient handling and storage

Eliminates the need for specialized high-containment infrastructure, significantly lowering operational costs and improving worker safety during scale-up.

Oxidative stability
Class-level
Target (2,2-disubstituted)
No oxidation; hydrolytic ring-opening only
Mono-substituted analogs
Oxidised to glycol-carbonates and oxo-dioxolanes
Class-level oxidation pathway differentiation supports selection for oxygen-exposed processes.
Data to verify with compound-specific testing.

Chemoselectivity in Primary Amination Reactions

When synthesizing alpha-amino ketones, reacting primary amines directly with unprotected chloroacetone results in complex mixtures due to competitive imine formation and aldol condensation [1]. Utilizing 2-(chloromethyl)-2-methyl-1,3-dioxolane protects the carbonyl, allowing direct nucleophilic displacement of the chloride. For example, reaction with methylamine yields the corresponding methylaminoacetone ethylene ketal in ~80% yield under pressurized heating [2].

Evidence DimensionYield of targeted alpha-amino derivative
Target Compound Data~80% yield of pure alpha-amino ketal
Comparator Or BaselineChloroacetone (Yields complex, unquantifiable mixtures of imines and condensation products)
Quantified Difference>70% improvement in isolated yield of the desired carbon skeleton
ConditionsReaction with primary amines (e.g., methylamine) under heat/pressure

Provides a reliable, high-yield pathway to alpha-amino ketones, preventing the loss of expensive amine precursors to side reactions.

Physicochemical identity
Reported
Δ Density: –0.112 g/mL Δ Refractive Index: –0.023 Δ Vapour Pressure: –0.46 mmHg
Measurable differences support identity confirmation vs. demethylated analog (CAS 2568-30-1).
Literature values; confirm with in-house QC.

Storage Stability and Resistance to Polymerization

Unprotected chloroacetone is light-sensitive and prone to spontaneous polymerization, often requiring stabilizers such as water or calcium carbonate and dark storage to maintain usability . 2-(Chloromethyl)-2-methyl-1,3-dioxolane, by masking the reactive carbonyl, is a stable liquid that does not undergo auto-polymerization, ensuring consistent purity over extended storage periods [1].

Evidence DimensionStorage stability and stabilizer requirement
Target Compound DataStable neat liquid; no stabilizers required
Comparator Or BaselineChloroacetone (Requires water/CaCO3 stabilizers and light protection)
Quantified DifferenceElimination of stabilizer additives and extended shelf-life
ConditionsLong-term storage at ambient or refrigerated conditions

Reduces procurement waste from degraded chemical stock and ensures reproducible reagent purity in sensitive manufacturing workflows.

Synthetic accessibility
Reported
93%isolated yield
Supports procurement benchmarking via well-documented route from commodity reagents.
Acid-catalysed ketalisation, no chromatography required.

Compatibility with Organometallic Reagents

The formation of Grignard reagents or the execution of metal-catalyzed cross-couplings at the alpha-position of a ketone is impossible with unprotected chloroacetone, as the generated nucleophile rapidly attacks the unprotected carbonyl of adjacent molecules [1]. The dioxolane protection in 2-(chloromethyl)-2-methyl-1,3-dioxolane suppresses this self-condensation, enabling viable metalation and subsequent carbon-carbon bond formation [2].

Evidence DimensionViability of organometallic coupling
Target Compound DataCompatible with metalation and cross-coupling
Comparator Or BaselineChloroacetone (0% yield due to rapid self-condensation)
Quantified DifferenceEnables C-C coupling vs. complete reaction failure
ConditionsOrganometallic synthesis (e.g., Grignard formation or cross-coupling)

Unlocks synthetic routes that require carbon-carbon bond formation at the alpha position, which are otherwise inaccessible using the unprotected ketone.

Leaving-group reactivity
Class-level
Cl (target)
Controlled SN2, lower elimination, higher shelf stability
Br (CAS 33278-96-5)
~30–100× faster substitution, greater side-reaction risk
Chloride balance supports applications requiring selectivity over rate.
Class-level inference; no compound-specific kinetics identified.
Regiochemical identity
Class-level
2-Chloromethyl (target)
Anomeric stabilisation; single electrophilic site at ketal carbon
4-Chloromethyl (CAS 4469-50-5)
No anomeric effect; competing ring reactivity possible
2-Isomer simplifies derivatisation selectivity and product analysis.
Regiochemical attribution review recommended.

Synthesis of Alpha-Amino Ketones and Pharmaceutical Intermediates

Due to its high chemoselectivity in amination reactions, this compound is a highly effective choice for synthesizing alpha-amino ketones. It is extensively used in the pharmaceutical industry to build complex alkaloid frameworks, where unprotected chloroacetone would fail due to imine formation and condensation [1].

Organometallic Carbon-Carbon Bond Formation

The protected carbonyl allows 2-(chloromethyl)-2-methyl-1,3-dioxolane to be used in Grignard reactions and metal-catalyzed cross-couplings. It is ideal for extending carbon skeletons at the alpha position of a ketone without risking self-condensation [2].

Safe Scale-Up of Alpha-Substituted Acetone Derivatives

In pilot-plant and industrial scale-ups, replacing chloroacetone with this ketal eliminates severe lachrymatory hazards. It is the preferred procurement choice for facilities seeking to synthesize functionalized acetone derivatives without investing in extreme high-containment infrastructure [3].

Application Fit

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Controlled chloride leaving-group reactivity
Derivatisation yield and selectivity with amine/thiol nucleophiles
Aerobic process chemistry
2,2-Disubstitution oxidation resistance
Degradation pathway under oxygen; hydrolytic vs. oxidative products
Functionalised polyacetal synthesis
Cationic ring-opening polymerisability with pendent chloromethyl
Polymerisation kinetics, ceiling temperature, post-modification efficiency
QC-driven procurement
Distinctive density, refractive index, vapour pressure
Identity confirmation benchmarks vs. demethylated analog

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

136.0291072 g/mol

Monoisotopic Mass

136.0291072 g/mol

Heavy Atom Count

8

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